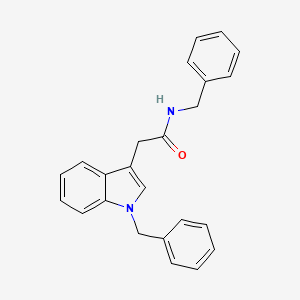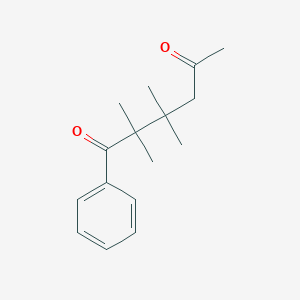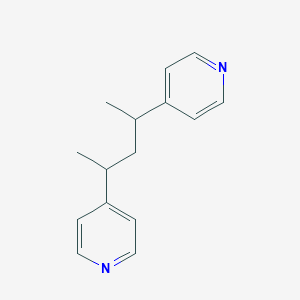![molecular formula C18H14N4 B14619660 3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline CAS No. 60075-22-1](/img/structure/B14619660.png)
3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that belongs to the class of triazinoquinolines. This compound is characterized by a triazine ring fused with a quinoline moiety, and it contains a phenylethyl group at the 3-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with phenylethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the triazinoquinoline ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced triazinoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-bromosuccinimide in dichloromethane or chloroform.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced triazinoquinoline derivatives.
Substitution: Halogenated triazinoquinoline derivatives.
Aplicaciones Científicas De Investigación
3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is studied for its antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline involves its interaction with specific molecular targets. In cancer cells, the compound inhibits kinases such as c-Met and VEGFR-2, leading to the disruption of signaling pathways essential for cell proliferation and survival. This inhibition induces cell cycle arrest and apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and viral replication processes .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazino[5,6,1-i,j]quinolines: These compounds are tricyclic analogs of fluoroquinolones and share a similar triazinoquinoline core structure.
Triazino indole-quinoline hybrids: These compounds combine triazinoquinoline and indole moieties and have shown promising antileishmanial activity.
Uniqueness
3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline is unique due to its specific substitution pattern and the presence of the phenylethyl group, which imparts distinct electronic and steric properties.
Propiedades
Número CAS |
60075-22-1 |
|---|---|
Fórmula molecular |
C18H14N4 |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
3-(2-phenylethyl)-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C18H14N4/c1-2-6-13(7-3-1)10-11-17-20-16-12-19-15-9-5-4-8-14(15)18(16)22-21-17/h1-9,12H,10-11H2 |
Clave InChI |
GMJHPBIRPQAREG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2=NC3=C(C4=CC=CC=C4N=C3)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14619635.png)
![{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride](/img/structure/B14619647.png)
